Methanesulfonic acid, trifluoro-, 3,4-dimethylphenyl ester
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Overview
Description
Methanesulfonic acid, trifluoro-, 3,4-dimethylphenyl ester is a chemical compound with the molecular formula C9H9F3O3S . It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of methanesulfonic acid, trifluoro-, 3,4-dimethylphenyl ester involves several steps. One common method includes the reaction of methanesulfonic acid with trifluoroacetic anhydride to form trifluoromethanesulfonic acid. This intermediate is then reacted with 3,4-dimethylphenol under specific conditions to yield the desired ester . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methanesulfonic acid, trifluoro-, 3,4-dimethylphenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methanesulfonic acid, trifluoro-, 3,4-dimethylphenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in esterification and alkylation reactions.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of methanesulfonic acid, trifluoro-, 3,4-dimethylphenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release methanesulfonic acid and 3,4-dimethylphenol, which can then participate in various biochemical reactions. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in chemical synthesis .
Comparison with Similar Compounds
Methanesulfonic acid, trifluoro-, 3,4-dimethylphenyl ester can be compared with other similar compounds, such as:
Methanesulfonic acid, trifluoro-, 4-aminophenyl ester: This compound has an amino group instead of the dimethyl groups, which alters its chemical properties and applications.
Methanesulfonic acid, trifluoro-, 2,4-dimethylphenyl ester: The position of the dimethyl groups affects the compound’s reactivity and stability.
Methanesulfonic acid, trifluoro-, 3,5-dimethylphenyl ester: Similar to the 3,4-dimethylphenyl ester, but with different positional isomerism.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
(3,4-dimethylphenyl) trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3S/c1-6-3-4-8(5-7(6)2)15-16(13,14)9(10,11)12/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZHQSLXAUSUTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OS(=O)(=O)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479906 |
Source
|
Record name | Methanesulfonic acid, trifluoro-, 3,4-dimethylphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255837-23-1 |
Source
|
Record name | Methanesulfonic acid, trifluoro-, 3,4-dimethylphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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